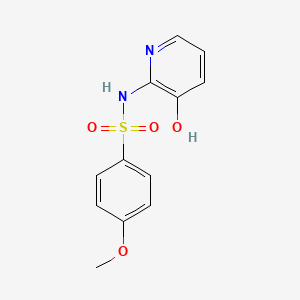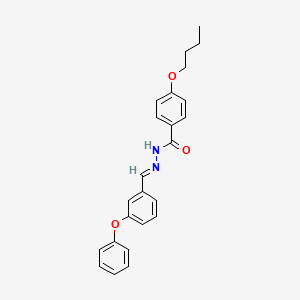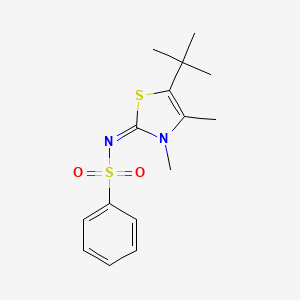
N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide
Overview
Description
N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide: is a chemical compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfonamide group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-hydroxypyridine, is reacted with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methoxybenzene in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-pyridyl ketone or aldehyde derivatives.
Reduction: Formation of 3-hydroxypyridin-2-yl-4-methoxybenzeneamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its unique chemical structure.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for antibiotic research.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Sensors: Incorporated into sensors for detecting specific chemical substances.
Mechanism of Action
The mechanism by which N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-(3-hydroxypyridin-2-yl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
Uniqueness
Chemical Structure: The presence of both a methoxy group and a sulfonamide group makes N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide unique compared to its analogs.
Reactivity: The combination of functional groups provides unique reactivity patterns, making it versatile for various applications.
Properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-12-11(15)3-2-8-13-12/h2-8,15H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBWCNAGIPSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3860984.png)

![N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide](/img/structure/B3860994.png)

![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B3861001.png)
![N-(2,7-dihydrotriazolo[4,5-e]benzotriazol-4-yl)acetamide](/img/structure/B3861017.png)
![2-[(2-Methylphenyl)amino]-N'-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B3861023.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B3861028.png)

![2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol](/img/structure/B3861045.png)
![(Z)-3-[(5-bromopyridin-2-yl)amino]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B3861052.png)
![N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3861057.png)

